2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline is a chemical compound with the molecular formula and a molecular weight of 300.10 g/mol. Its structure features an iodine atom attached to a benzene ring, which is further substituted with a 1,2,4-triazole moiety. This compound is classified as an aromatic amine due to the presence of the aniline group. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and material science.
The synthesis of 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline can be approached through several methods. A common method involves the reaction of 2-iodoaniline with a suitable triazole precursor. This can be achieved via nucleophilic substitution reactions where the triazole acts as a nucleophile that displaces a leaving group from the aniline derivative.
The molecular structure of 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline can be represented by its canonical SMILES notation: C1=CC(=C(C=C1CN2C=NC=N2)I)N
.
The chemical reactivity of 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline is influenced by both the iodine substituent and the triazole moiety.
The mechanism of action for compounds like 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline often involves interactions at the molecular level that affect biological pathways or material properties.
The physical and chemical properties of 2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline are essential for understanding its behavior in various applications.
2-Iodo-4-(1,2,4-triazol-1-ylmethyl)aniline has several scientific uses:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0